molecular formula C11H20O B084021 2-Hexylcyclopentanone CAS No. 13074-65-2

2-Hexylcyclopentanone

Cat. No.: B084021
CAS No.: 13074-65-2
M. Wt: 168.28 g/mol
InChI Key: JTHVYOIHZNYRCC-UHFFFAOYSA-N
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Description

2-Hexylcyclopentanone is an organic compound with the molecular formula C11H20O. It is a colorless liquid with a mild jasmine-like fruity odor. This compound is used as an intermediate in the synthesis of various chemicals and has applications in the fragrance industry due to its pleasant aroma .

Mechanism of Action

Target of Action

2-Hexylcyclopentanone is an organic intermediate The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It has been reported that this compound can be used to prepare δ-undecalactone , indicating its potential involvement in the synthesis of macrocyclic compounds.

Result of Action

As an organic intermediate, it is likely involved in various chemical reactions, contributing to the synthesis of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexylcyclopentanone can be synthesized through the condensation of hexaldehyde and cyclopentanone, followed by hydrogenation of the condensation product . Another method involves the hydrogenation of the reaction mixture obtained from the lactonization of undecylenic acid with phosphoric or polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound typically involves the aforementioned synthetic routes, optimized for large-scale manufacturing. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hexylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group or the cyclopentanone ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Hexylcyclopentanone has diverse applications in scientific research:

Comparison with Similar Compounds

    Cyclopentanone: A simpler analog with a similar structure but without the hexyl group.

    2-Hexylcyclopentanol: The reduced form of 2-Hexylcyclopentanone.

    2-Hexylcyclopentanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its hexyl group and cyclopentanone ring make it a valuable intermediate in organic synthesis and a desirable component in fragrances .

Properties

IUPAC Name

2-hexylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVYOIHZNYRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864355
Record name 2-Hexylcyclopentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-65-2
Record name 2-Hexylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-65-2
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Record name 2-Hexylcyclopentanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2-hexyl-
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Record name 2-Hexylcyclopentanone
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Record name 2-hexylcyclopentan-1-one
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Record name 2-HEXYLCYCLOPENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O72GYM1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1008 g (12 moles) of cyclopentanone, 800 g (8 moles) of n-hexanal and 80 g of a pulverulent catalyst containing 0.5% by weight of palladium on alumina was hydrogenated in an autoclave at 140° C. and under a hydrogen pressure of 70 bar until the pressure remained constant (about 15 hours), the procedure used being similar to that described in Example 1. The catalyst was separated off and the mixture discharged from the reactor was then distilled directly. 294 g (3.5 moles) of cyclopentanone were recovered as fraction 1. 1103 g of pure 2-hexylcyclopentanone (bp. 84° C./0.35 mbar) were obtained as the main fraction; this corresponded to a selectivity of 82%, based on n-hexanal. When, as in Example 1, the molar ratio of cyclopentanone to hexanal was increased to 3:1, the selectivity increased to above 90%, as in the case of 2-heptylcyclopentanone.
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1008 g
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800 g
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pulverulent catalyst
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80 g
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294 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Hexylcyclopentanone based on the available research?

A1: While specific applications are not extensively detailed in the provided research, one study mentions the assessment of this compound as a fragrance ingredient []. This suggests its primary use likely lies within the fragrance industry.

Q2: Can you describe the synthesis of this compound as outlined in the research?

A2: The synthesis of this compound can be achieved through a two-step process [, ].

    Q3: Is there research on how the structure of this compound relates to its properties?

    A3: While the provided research doesn't explicitly delve into the structure-activity relationship of this compound itself, one study describes the synthesis of 5-Alkyl-2-penten-5-olides using this compound as a starting material []. This synthesis involves oxidation and further modification of the this compound structure. Although not directly focused on this compound, this research implies that structural modifications can lead to compounds with potentially different properties and applications.

    Q4: Are there any studies on the safety of this compound?

    A4: Yes, one of the research papers specifically focuses on the safety assessment of this compound as a fragrance ingredient []. This suggests that its use in consumer products is being evaluated for potential risks and impacts on human health.

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